molecular formula C16H18O2 B167368 2,3-Diphenylbutane-2,3-diol CAS No. 1636-34-6

2,3-Diphenylbutane-2,3-diol

Cat. No. B167368
CAS RN: 1636-34-6
M. Wt: 242.31 g/mol
InChI Key: URPRLFISKOCZHR-UHFFFAOYSA-N
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Description

“2,3-Diphenylbutane-2,3-diol” is a chemical compound with the molecular formula C16H18O2 . It is also known by other names such as “2,3-Diphenyl-2,3-butanediol” and "Acetophenonepinacol" . The molecular weight of this compound is 242.31 g/mol .


Synthesis Analysis

The synthesis of “2,3-Diphenylbutane-2,3-diol” involves dehydration and accompanying reactions . The synthesis process is reported to be inexpensive, simple, and high-yield .


Molecular Structure Analysis

The molecular structure of “2,3-Diphenylbutane-2,3-diol” includes two phenyl groups attached to a butane-2,3-diol . The InChI representation of the molecule is InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving “2,3-Diphenylbutane-2,3-diol” include dehydration and accompanying reactions . More detailed information about these reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Diphenylbutane-2,3-diol” include a molecular weight of 242.31 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 238 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 242.130679813 g/mol .

Scientific Research Applications

Chirality and Resolution in Organic Synthesis

2,3-Diphenylbutane-2,3-diol has been a subject of interest in studies exploring chirality and resolution in organic synthesis. For instance, its racemic form was resolved to obtain the (R,R)-isomer in high enantiomeric excess (e.e.) using (S)-proline and boric acid, highlighting its potential in asymmetric synthesis (Periasamy, Rao, & Seenivasaperumal, 2001).

Polymer Modification

2,3-Diphenylbutane-2,3-diol derivatives have been used as modifiers in polymer chemistry. They can act as free-radical initiators in crosslinking copolymerization and as synergists in fireproofing agents for polyolefins, reducing the effect on polymer properties and the required dosage (Shen, 1999).

Crystallography and Molecular Structure

The unique crystal structure of 1,1-Diphenylbutane-1,3-diol, a closely related compound, was characterized, providing insights into intramolecular hydrogen bonding in open-chain 1,3-diols. This is valuable for understanding molecular interactions and design in organic chemistry (Carvalho et al., 1996).

Photochemical Reactions

Studies on the photochemical reactions of 2,3-diphenylbutane-2,3-diol derivatives, such as 2,3-dimethyl-2,3-diphenylbutane, have revealed interesting pathways like carbon-carbon homolysis and protonation-induced side-chain fragmentation. These insights are crucial for developing photochemical processes in organic synthesis (Faria & Steenken, 1992).

Sulfur Reactions in Organic Synthesis

The reaction of sulfur with organic compounds including 2,3-diphenylbutane derivatives has been explored to synthesize various thiophene derivatives. This research contributes to the synthesis methods in organic and heterocyclic chemistry (Voronkov, Udre, & Taube, 1971).

Asymmetric Reduction in Organic Synthesis

Asymmetric reduction of derivatives like 1,4-diphenylbutane-1,4-dione, which can be related to 2,3-diphenylbutane-2,3-diol, has been achieved using various reducing agents. This type of research aids in the development of chiral compounds, which are important in pharmaceutical and synthetic chemistry (Periasamy, Seenivasaperumal, & Rao, 2003).

Polymer Grafting Processes

2,3-Diphenylbutane-2,3-diol derivatives have been used in initiating radical-mediated graft addition processes in polymers. This research is significant for modifying polymers' properties and applications in materials science (Parent et al., 2006).

Complexes in Coordination Chemistry

The study of binuclear manganese complexes with 1,2,3,4-tetrakis(salicylideneamino)-2,3-diphenylbutane contributes to coordination chemistry, especially in understanding the stability and electrochemical properties of such complexes (Nakamura et al., 1991).

properties

IUPAC Name

2,3-diphenylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPRLFISKOCZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936847
Record name 2,3-Diphenylbutane-2,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylbutane-2,3-diol

CAS RN

1636-34-6
Record name 2,3-Diphenyl-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636-34-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenylbutane-2,3-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenonepinacol
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Record name Acetophenonepinacol
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Record name 2,3-Diphenylbutane-2,3-diol
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Record name 2,3-diphenylbutane-2,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
H Agahigian, JF Moraveck… - Canadian Journal of …, 1963 - cdnsciencepub.com
2,3-DIPHENYLBUTANE-2,3-DIOL. SOLVENT EFFECTS Page 1 194 CAN.ADIAS JOURSAI, OF CHEMISTRY. VOL. had a drop-time of 3.3 seconds (open circuit in 0.1 N potassium chloride …
Number of citations: 14 cdnsciencepub.com
WS Cripps, CJ Willis - Canadian Journal of Chemistry, 1975 - cdnsciencepub.com
Perfluoro(2,3-diphenylbutane-2,3-diol), CF 3 (C 6 F 5 )C(OH)C(OH)(C 6 F 5 )CF 3 , prepared by the reductive dimerization of C 6 F 5 COCF 3 , has been separated into meso- and DL-…
Number of citations: 6 cdnsciencepub.com
RA Wagner, UH Brinker - Synthesis, 2001 - thieme-connect.com
An inexpensive, simple, and high yield synthesis of the title compound is reported. In addition, some mechanistic insights into the dehydration and accompanying reactions of 2, 3-…
Number of citations: 7 www.thieme-connect.com
JC Martin, JA Franz, RJ Arhart - Journal of the American Chemical …, 1974 - ACS Publications
Diaryldialkoxysulfurane 1 [Ph2S (ORF) 2, where RF= C6H5C (CF3) 2] reacts with 1, 2-diols under mild conditions to form epoxides in excellent yields. The formation of cyclohexene …
Number of citations: 95 pubs.acs.org
WS CRIPPS, W CJ - 1975 - pascal-francis.inist.fr
Keyword (fr) COORDINAT ORGANIQUE PREPARATION NICKEL II COMPLEXE CUIVRE II COMPLEXE DEDOUBLEMENT OPTIQUE BIBENZYLE DERIVE BUTANEDIOL-2, 3 (BIS-…
Number of citations: 0 pascal-francis.inist.fr
EJ Rudd - 1969 - ruor.uottawa.ca
In the study of organic electrode processes it is desirable to complement kinetic and polarographic information by direct adsorption studies in relation to data on reaction orders and …
Number of citations: 0 ruor.uottawa.ca
VP Gul'tyai, AS Mendkovich, TY Rubinskaya - Bulletin of the Academy of …, 1987 - Springer
Conclusions 1. On the basis of the results of the theoretical calculation and the data on the electrolysis of acetophenone in DMF in the presence of a tetrabutylammonium salt, it was …
Number of citations: 1 link.springer.com
J Hill, MM Zakaria, D Mumford - Journal of the Chemical Society …, 1983 - pubs.rsc.org
The photochemical behaviour of N-phenacyl nitrogen heterocycles varies with the size of the heterocyclic ring. Uv irradiation of 1-phenacylindoline and 2,3,3-trimethyl-1-…
Number of citations: 1 pubs.rsc.org
N García, R Rubio-Presa, P García-García… - Green …, 2016 - pubs.rsc.org
A catalytic methodology for the oxidative cleavage of vicinal diols is described as an advantageous alternative in terms of the environmental impact on classical methods involving toxic …
Number of citations: 54 pubs.rsc.org
G Du, A Ellern, LK Woo - Inorganic chemistry, 2004 - ACS Publications
Reactions of tin porphyrins with vicinal diols were investigated. Treatment of (TTP)Sn(C⋮CPh) 2 or (TTP)Sn(NHtolyl) 2 with pinacol and 2,3-diphenylbutane-2,3-diol afforded diolato …
Number of citations: 11 pubs.acs.org

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